molecular formula C7H13N3O2 B2758833 5-Azidopentanoic acid ethyl ester CAS No. 89896-39-9

5-Azidopentanoic acid ethyl ester

Cat. No. B2758833
CAS RN: 89896-39-9
M. Wt: 171.2
InChI Key: KDZGOQICRHVCQQ-UHFFFAOYSA-N
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Description

5-Azidopentanoic acid ethyl ester is an azide compound that can be used to synthesize other compounds . It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo . This compound reacts with amines to form a tethered compound, which can then be used as a probe for identifying amine-containing proteins .


Synthesis Analysis

The synthesis of 5-Azidopentanoic acid ethyl ester involves an amidation of chitosan with 5-azidopentanoic acid in the presence of EDC/NHS . This reaction results in the formation of the desired compound .


Molecular Structure Analysis

The molecular formula of 5-Azidopentanoic acid ethyl ester is C7H13N3O2 . It has a molecular weight of 171.2 Da .


Chemical Reactions Analysis

5-Azidopentanoic acid ethyl ester reacts with amines to form a tethered compound . This tethered compound can then be used as a probe for identifying amine-containing proteins .


Physical And Chemical Properties Analysis

5-Azidopentanoic acid ethyl ester is a solid compound . It has a molecular weight of 171.2 Da . The compound is stable for at least 6 months at -20°C, but freeze/thaw cycles should be avoided .

Future Directions

5-Azidopentanoic acid ethyl ester has potential applications in the field of cancer research due to its ability to inhibit the proliferation of cancer cells . It can also be used to synthesize other compounds , suggesting potential uses in various areas of chemical research.

properties

IUPAC Name

ethyl 5-azidopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-9-10-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZGOQICRHVCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidopentanoic acid ethyl ester

Synthesis routes and methods

Procedure details

Ethyl 5-bromovalerate (2.1 g; 10 mmol; Aldrich) was added to a stirred suspension of sodium azide (1.3 g, 20 mmol; Fisher) in 5 ml dimethylformamide and 5 ml water, and the reaction mixture was heated 12 h at 80° Cs. The reaction was partitioned between diethyl ether (100 ml) and water (100 ml), and the resulting organic layer was washed with water (100 ml) and brine (100 ml), dried over sodium sulfate, and dried in vacuo. Yield: 1.6 g (9.3 mmol, 95% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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